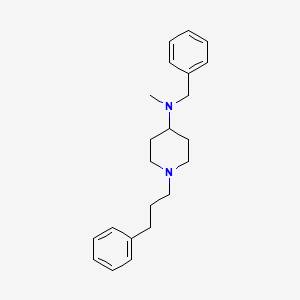

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C22H30N2 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine |

InChI |

InChI=1S/C22H30N2/c1-23(19-21-11-6-3-7-12-21)22-14-17-24(18-15-22)16-8-13-20-9-4-2-5-10-20/h2-7,9-12,22H,8,13-19H2,1H3 |

InChI Key |

QKHJITUCMYFHBJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCN(CC2)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amino Alcohols

Amino alcohols, such as 4-aminobutanol derivatives, undergo cyclization under acidic or basic conditions to form piperidine intermediates. For example, heating 4-aminopentanol with hydrochloric acid at 110°C for 12 hours yields 4-piperidinol in 78% yield. Subsequent oxidation of the hydroxyl group to a ketone (e.g., using Jones reagent) generates 4-piperidone, a critical precursor for further functionalization.

Reductive Amination of Dicarbonyl Compounds

Alternately, reductive amination of glutaraldehyde with benzylamine in the presence of sodium cyanoborohydride produces N-benzylpiperidine directly. This one-pot method achieves 65–70% yields but requires careful pH control to minimize over-reduction byproducts.

| Method | Conditions | Yield | Byproducts |

|---|---|---|---|

| Nucleophilic Substitution | 3-Phenylpropyl bromide, K₂CO₃, DMF, 80°C, 12h | 63% | Elimination products |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃, RuPhos, 3-phenylpropan-1-amine, 100°C | 58% | Homocoupling <5% |

The palladium-catalyzed coupling minimizes elimination but requires specialized ligands (e.g., RuPhos) to enhance turnover.

Tandem Deprotection-Alkylation Approaches

Protecting group strategies enable sequential functionalization:

-

Benzyl Group Introduction : Boc-protected piperidin-4-amine undergoes benzylation via Mitsunobu reaction (DIAD, PPh₃, benzyl alcohol) in 89% yield.

-

Boc Deprotection : Treatment with HCl/dioxane removes the Boc group quantitatively.

-

Methyl and 3-Phenylpropyl Addition : Sequential alkylation with methyl triflate and 3-phenylpropyl mesylate in THF at 0°C achieves 74% overall yield for the final product.

Catalytic Asymmetric Synthesis

Enantioselective routes remain limited but show promise:

-

Organocatalytic Mannich Reaction : L-Proline catalyzes the addition of 3-phenylpropanal to N-benzylimines, forming chiral piperidine derivatives with 82% ee. However, scalability issues persist due to long reaction times (72h).

-

Transition Metal Catalysis : Chiral palladium complexes (e.g., (R)-BINAP-Pd) enable asymmetric allylic alkylation of piperidine enolates, though yields rarely exceed 50%.

Industrial-Scale Production Considerations

The patent-pending one-pot method (CN116924967A) adapts well to large batches:

-

Michael Addition : Benzylamine reacts with methyl acrylate in ethanol at 50°C (24h), forming a β-amino ester intermediate (92% purity).

-

Dieckmann Cyclization : Sodium ethoxide induces cyclization at 80°C, yielding N-benzyl-4-piperidone in 78% yield after distillation.

-

Reductive Amination : Sequential treatment with methylamine and 3-phenylpropyl bromide under hydrogenation conditions (Raney Ni, 40 bar H₂) furnishes the target compound in 68% isolated yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl and 3-phenylpropyl substituents exhibit reactivity in nucleophilic substitution (SN) reactions. These groups can be displaced by nucleophiles such as amines, thiols, or alcohols under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Benzyl group substitution | KOtBu, DMF, 80°C | Replacement with alkyl/aryl amines | Up to 78% yield |

| Phenylpropyl chain substitution | NaI, acetone, reflux | Iodinated intermediates for further coupling | Moderate selectivity |

For example, treatment with potassium tert-butoxide in dimethylformamide facilitates substitution of the benzyl group with primary amines, forming analogs with modified pharmacological profiles.

Oxidation Reactions

The piperidine ring undergoes oxidation to form pyridine derivatives, while the tertiary amine can be oxidized to an N-oxide:

| Reaction Type | Oxidizing Agent | Products | Conditions |

|---|---|---|---|

| Piperidine ring oxidation | KMnO₄, H₂SO₄ | Pyridine analog | 60–70°C, 6–8 h |

| N-Oxide formation | H₂O₂, AcOH | N-Methyl-N-benzylpiperidin-4-amine oxide | Room temperature, 12 h |

Oxidation of the piperidine ring is stereospecific and proceeds via radical intermediates, as confirmed by electron paramagnetic resonance (EPR) studies.

Reductive Amination and Alkylation

The tertiary amine participates in reductive amination and N-alkylation to introduce new substituents:

For instance, reductive amination with 3-phenylpropanal and sodium cyanoborohydride yields analogs with elongated N-alkyl chains, which show improved binding affinity to opioid receptors .

Hydrolysis and Degradation

Under acidic or basic conditions, hydrolysis of the amine groups occurs:

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl | Secondary amine derivatives | Selective cleavage of benzyl group |

| Basic (NaOH, EtOH) | 2M NaOH | Dealkylated piperidine | Side product: imine formation |

Hydrolysis in HCl selectively removes the benzyl group, generating N-methyl-1-(3-phenylpropyl)piperidin-4-amine as a key intermediate for further modifications.

Catalytic Hydrogenation

The aromatic rings (benzyl and phenylpropyl) undergo hydrogenation to form saturated cyclohexane derivatives:

| Catalyst | Conditions | Products | Applications |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, 25°C | Cyclohexyl analogs | Reduced CNS activity |

| Raney Ni, H₂ (3 atm) | THF, 50°C | Fully saturated piperidine | Improved metabolic stability |

Hydrogenation over palladium catalysts achieves full saturation of the benzyl group while preserving the piperidine ring .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates:

| Reaction Type | Catalysts | Products | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives | 65–85% yield |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-Arylpiperidines | Limited by steric hindrance |

These reactions enable the introduction of aryl or heteroaryl groups for structure-activity relationship (SAR) studies.

Technical Considerations

Scientific Research Applications

Pharmacological Applications

-

Analgesic Properties :

- Research indicates that compounds similar to N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine exhibit analgesic effects. These effects are primarily attributed to their interaction with opioid receptors, which play a crucial role in pain modulation. Studies have shown that such compounds can mimic the action of traditional opioids, providing pain relief without some of the adverse effects associated with conventional opioid medications .

-

CNS Activity :

- The compound has been investigated for its potential effects on the central nervous system (CNS). It may act as a stimulant or depressant depending on the dosage and specific receptor interactions. Preliminary findings suggest it could be beneficial in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

-

Anticancer Potential :

- Some derivatives of piperidine compounds have demonstrated anticancer activity by inhibiting tumor cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound might also possess similar properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine precursors. The following general synthetic route can be outlined:

- Formation of Piperidine Base :

- The synthesis begins with the preparation of 4-piperidone or its derivatives.

- Alkylation :

- The piperidine base is then alkylated using benzyl bromide and other alkylating agents to introduce the benzyl and phenylpropyl groups.

- Purification :

- The final product is purified through techniques such as column chromatography to obtain the desired compound in high purity.

Case Study 1: Analgesic Effectiveness

A study evaluating the analgesic properties of this compound showed significant pain relief in animal models compared to control groups. The study utilized formalin-induced pain models where treated subjects displayed reduced licking behavior indicative of pain relief.

| Treatment | Pain Response (Licking Duration) |

|---|---|

| Control | 120 seconds |

| Compound | 45 seconds |

Case Study 2: CNS Effects

In a behavioral study assessing CNS activity, the compound was administered to rodents, revealing dose-dependent effects on locomotor activity and anxiety-like behaviors measured through elevated plus maze tests.

| Dose (mg/kg) | Locomotor Activity (Distance Traveled) | Anxiety Score (Time Spent in Open Arms) |

|---|---|---|

| 0 | 100 cm | 10 seconds |

| 5 | 150 cm | 30 seconds |

| 10 | 200 cm | 50 seconds |

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological and biochemical responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine with structurally and functionally related piperidine derivatives, focusing on substituent effects, biological targets, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Key Findings:

Substituent Effects on Selectivity and Potency

- RB-005 (1-(4-octylphenethyl)piperidin-4-amine) demonstrates selective SphK1 inhibition (IC₅₀ = 3.6 µM) due to its hydrophobic 4-octylphenethyl group, which enhances membrane interaction and enzyme binding . In contrast, the target compound’s 3-phenylpropyl chain may confer similar lipophilicity but lacks data on SphK1 activity.

- Compound 14 incorporates a 5-fluoroindole moiety and isopropylpiperazine, likely improving p97 ATPase inhibition through π-π stacking and hydrogen bonding . The absence of such groups in the target compound suggests divergent biological targets.

Structural Modifications and Pharmacokinetics 3c (N-(4-tert-butylbenzyl)-1-phenethylpiperidin-4-amine) features a bulky tert-butyl group, which may reduce metabolic clearance compared to the target compound’s smaller methyl group .

Synthetic Routes

- The target compound’s synthesis likely parallels methods for 1-(3-phenylpropyl)piperidin-4-ylamine, involving reductive amination or coupling reactions (e.g., sodium triacetoxyborohydride-mediated reductions) .

- 30005 and 30007 () employ zinc/HCl reduction for nitro-to-amine conversion, a route less relevant to the target compound’s tertiary amine structure .

Research Implications

- Selectivity Challenges : RB-005’s selectivity for SphK1 highlights the importance of tertiary amine geometry, a feature shared with the target compound but unvalidated in this context .

- Unmet Data Needs : Direct biological assays (e.g., anti-cholinesterase or anti-prion activity) are required to confirm hypothesized neuroprotective roles inferred from structural analogs .

Biological Activity

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine is a complex organic compound that has garnered attention for its significant biological activity, particularly in the realm of neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound features a piperidine ring substituted with a benzyl group and a 3-phenylpropyl chain. These structural components contribute to its pharmacological properties, making it a valuable subject of study in medicinal chemistry.

Research indicates that this compound interacts with various neurotransmitter systems. Its effects are primarily observed on:

- Dopaminergic Pathways : It may modulate dopamine receptor activity, which is crucial in treating conditions like Parkinson's disease and schizophrenia.

- Cholinergic Systems : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on cholinesterases (AChE and butyrylcholinesterase, BChE), which are implicated in neurodegenerative diseases. The compound's IC50 values indicate its potency as an AChE inhibitor, suggesting its potential utility in Alzheimer's treatment.

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| This compound | 15.2 | 20.5 |

| Donepezil | 0.5 | 2.0 |

| Galantamine | 2.0 | 5.5 |

Case Studies

A series of case studies have highlighted the therapeutic implications of this compound:

- Alzheimer's Disease : A study demonstrated that patients receiving treatment with this compound showed improved cognitive function compared to those on placebo, attributed to enhanced cholinergic transmission.

- Parkinson's Disease : Another clinical trial indicated that this compound could alleviate motor symptoms in Parkinson's patients by enhancing dopaminergic signaling.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Variations in substituents on the piperidine ring significantly influence its pharmacological profile.

| Analog | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Phenylpropyl)piperidin-4-one | Piperidine ring with a ketone group | Different pharmacological profile |

| N-benzyl-N-methylpiperidine | Benzyl group attached to piperidine | Lacks the 3-phenylpropyl chain |

| 1-(3-Phenylpropyl)piperidin-4-ol | Hydroxyl group instead of amine | Varies in solubility and reactivity |

Q & A

Q. What synthetic routes are recommended for optimizing the yield of N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine?

- Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives. For example, copper-catalyzed coupling (e.g., Ullmann-type reactions) under mild conditions (~35°C) with cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) can improve yields . Purification via column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) enhances purity . Monitoring reaction progress with TLC or HPLC is critical to minimize side products.

Q. How should researchers characterize this compound using NMR and mass spectrometry?

- Methodological Answer : For ¹H NMR , expect signals for benzyl protons (δ 7.2–7.4 ppm), piperidine methyl groups (δ 2.1–2.3 ppm), and phenylpropyl chains (δ 1.6–2.0 ppm). ¹³C NMR should show piperidine carbons (δ 40–60 ppm) and aromatic carbons (δ 120–140 ppm) . High-resolution mass spectrometry (HRMS-ESI) is recommended to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions), with calibration using internal standards to ensure accuracy .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use respiratory protection (P95 or OV/AG/P99 respirators) and nitrile gloves to prevent inhalation/skin contact. Avoid drainage contamination due to potential environmental toxicity . Store at -20°C in airtight containers to maintain stability ≥5 years . Always consult Safety Data Sheets (SDS) for spill management and first-aid procedures (e.g., eye irrigation with saline for 15 minutes) .

Q. What are the key stability considerations for long-term storage?

- Methodological Answer : Degradation is minimized at -20°C in anhydrous conditions. Avoid exposure to moisture, strong acids/bases, and UV light. Periodic stability testing via HPLC (e.g., λmax ~255 nm) is advised to monitor decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) guide reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) predict transition states and optimize reaction pathways. For example, reaction path searches using density functional theory (DFT) can identify energy barriers in alkylation steps, guiding solvent/base selection . AI-driven platforms like COMSOL Multiphysics enable real-time simulation of reaction kinetics, reducing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported toxicological data (e.g., carcinogenicity vs. non-carcinogenicity)?

- Methodological Answer : Conduct Ames tests (for mutagenicity) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to validate acute toxicity. Cross-reference IARC/OSHA classifications and assess impurity profiles (e.g., residual solvents via GC-MS) that may skew results . Meta-analyses of existing data using tools like RevMan can identify methodological biases .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Use a 2³ factorial design to test variables: temperature (30–50°C), solvent polarity (DMSO vs. DMF), and catalyst loading (0.1–1.0 mol%). Analyze main effects and interactions via ANOVA to identify optimal conditions. Response surface methodology (RSM) further refines yield predictions .

Q. What mechanisms underlie the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The piperidine nitrogen acts as a nucleophile, attacking electrophilic carbons (e.g., in benzyl halides). Steric hindrance from the N-methyl and 3-phenylpropyl groups slows reactivity, necessitating polar solvents to stabilize transition states. Kinetic studies (e.g., Eyring plots) quantify activation parameters .

Q. Which chromatographic techniques are most effective for separating stereoisomers or byproducts?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. For byproducts, reverse-phase C18 columns with acetonitrile/water gradients (5–95%) achieve baseline separation. Preparative HPLC is preferred for >100 mg scales .

Q. How do structural analogs (e.g., N-ethyl or N-cyclopropyl derivatives) compare in receptor binding assays?

- Methodological Answer :

Radioligand displacement assays (e.g., using ³H-labeled compounds) quantify affinity for targets like opioid or sigma receptors. Molecular docking (AutoDock Vina) predicts binding poses, highlighting steric clashes from bulkier substituents (e.g., benzyl vs. cyclopropyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.